CDK2 Inhibitor BLU-222

CAS No.: 2888704-84-3

Cat. No.: VC16593247

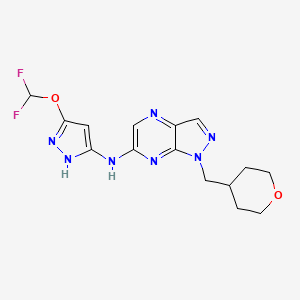

Molecular Formula: C15H17F2N7O2

Molecular Weight: 365.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2888704-84-3 |

|---|---|

| Molecular Formula | C15H17F2N7O2 |

| Molecular Weight | 365.34 g/mol |

| IUPAC Name | N-[3-(difluoromethoxy)-1H-pyrazol-5-yl]-1-(oxan-4-ylmethyl)pyrazolo[3,4-b]pyrazin-6-amine |

| Standard InChI | InChI=1S/C15H17F2N7O2/c16-15(17)26-13-5-11(22-23-13)20-12-7-18-10-6-19-24(14(10)21-12)8-9-1-3-25-4-2-9/h5-7,9,15H,1-4,8H2,(H2,20,21,22,23) |

| Standard InChI Key | IFJSYTKOMJJYNP-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1CN2C3=NC(=CN=C3C=N2)NC4=CC(=NN4)OC(F)F |

Introduction

Molecular Mechanism and Preclinical Characterization of BLU-222

Target Biology and Rationale for CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) forms a complex with cyclin E1 to regulate the G1-S phase transition, a critical checkpoint in cell cycle progression. In cancers with CCNE1 amplification or overexpression, this complex becomes hyperactivated, driving uncontrolled proliferation and conferring resistance to standard therapies . BLU-222 was designed to specifically inhibit CDK2 kinase activity, with half-maximal inhibitory concentration (IC50) values demonstrating >100-fold selectivity over other CDKs . Preclinical models showed that CCNE1-amplified cell lines exhibit marked sensitivity to CDK2 knockout or pharmacological inhibition, validating CDK2 as a therapeutic target .

Preclinical Efficacy in Solid Tumor Models

In xenograft models of CCNE1-amplified ovarian cancer, BLU-222 monotherapy induced significant tumor growth inhibition (67-92%) and prolonged survival . Combination studies revealed enhanced efficacy:

-

With carboplatin: 108% tumor regression vs. 45% with carboplatin alone

-

With gemcitabine: Sustained regression post-treatment cessation

Mechanistically, BLU-222 caused G1/S cell cycle arrest in retinoblastoma (Rb)-proficient models, while Rb-deficient cells accumulated in G2/M phase . This dual-phase arrest suggests broader applicability beyond CCNE1-driven cancers, particularly in tumors with cell cycle checkpoint vulnerabilities.

Clinical Development and Trial Design

Phase 1/2 VELA Trial Structure

The multicenter VELA trial employs a Bayesian Optimal Interval design to evaluate BLU-222 as monotherapy and in combination regimens . Key features include:

| Trial Arm | Population | Combination Agents | Primary Endpoints |

|---|---|---|---|

| Monotherapy | Advanced solid tumors | None | Safety, MTD, RP2D |

| Combination | HR+/HER2− breast cancer | Ribociclib + Fulvestrant | Safety, PK/PD |

As of January 2024, 64 patients had been enrolled across dose escalation cohorts (50-800 mg BID monotherapy; 100-200 mg BID combination) .

Early Clinical Findings

Monotherapy Cohorts (n=53):

-

Safety: Most common treatment-emergent adverse events (TEAEs) included nausea (54%), diarrhea (38%), and fatigue (32%). Grade ≥3 events occurred in 15% of patients .

-

Pharmacodynamics: Dose-dependent reductions in thymidine kinase 1 (TK1) activity and phosphorylated Rb (pRb) confirmed target engagement .

-

Efficacy Signals: Disease stabilization in 28% of heavily pretreated patients (median prior lines: 5), including ovarian and endometrial cancers .

Combination Cohort (n=11):

-

No dose-limiting toxicities observed at 200 mg BID with ribociclib/fulvestrant

-

Early evidence of clinical activity in CDK4/6 inhibitor-resistant breast cancer

Predictive Biomarkers and Patient Selection Strategies

CCNE1 Status and Beyond

While CCNE1 amplification/overexpression remains the primary enrichment biomarker, recent analyses identified additional predictive factors:

CRISPR whole-genome screening revealed that Rb-proficient, p16-low tumors exhibit greatest sensitivity to BLU-222, with synthetic lethality observed when combined with CDK4/6 inhibition . These findings support a combinatorial biomarker approach to optimize patient selection.

Overcoming Therapeutic Resistance Through Rational Combinations

Synergy with CDK4/6 Inhibitors

Preclinical models of CDK4/6 inhibitor-resistant HR+ breast cancer demonstrated complete tumor regression when BLU-222 was combined with ribociclib . The mechanistic basis involves:

-

CDK2 compensation in CDK4/6-inhibited cells

-

BLU-222-mediated suppression of residual CDK2 activity

-

Cooperative cell cycle arrest through dual CDK2/4/6 inhibition

Chemotherapy Potentiation

In platinum-resistant ovarian cancer models, BLU-222 restored carboplatin sensitivity through:

-

Enhanced DNA damage retention (γH2AX foci increase 2.8-fold)

-

Suppression of homologous recombination repair (RAD51 foci reduction 67%)

| AE Category | All Grade (%) | Grade ≥3 (%) | Management Strategy |

|---|---|---|---|

| Gastrointestinal | 72 | 8 | Prophylactic antiemetics |

| Ocular | 24 | 3 | UV-protective eyewear |

| Fatigue | 32 | 5 | Dose interruption/modification |

Notably, ocular AEs (photophobia, blurred vision) displayed dose dependency and reversibility upon dose reduction .

Future Directions and Ongoing Research

Expansion into New Indications

Preclinical data support exploring BLU-222 in:

-

Cyclin E-driven pancreatic adenocarcinoma

-

CDK4/6 inhibitor-resistant ER+ breast cancer

Next-Generation Combination Strategies

Emerging preclinical combinations under investigation include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume